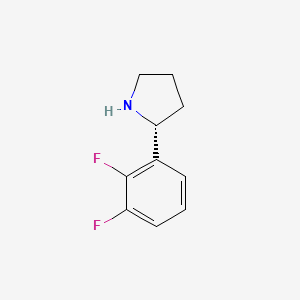

(2R)-2-(2,3-Difluorophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(2R)-2-(2,3-difluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |

InChI Key |

CROKRZDCSQGVQW-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)F |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Tert-Butyl Pyrrolidone Formate Intermediate

A widely adopted method involves the use of pyrrolidone as the starting material. In the presence of a base such as triethylamine (TEA) or potassium carbonate, pyrrolidone reacts with di-tert-butyl carbonate in polar solvents (e.g., tetrahydrofuran or acetonitrile) to form tert-butyl pyrrolidone formate (Step 1). This intermediate is critical for subsequent functionalization.

Grignard Reagent Addition

The tert-butyl pyrrolidone formate undergoes a Grignard reaction with 2,5-difluorobromobenzene-derived Grignard reagents (e.g., methyl magnesium chloride) at temperatures between −30°C and 50°C (Step 2). This step yields 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate, which is isolated via extraction with methyl tert-butyl ether (MTBE) or dichloromethane.

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | −30°C to 50°C |

| Solvent | THF or diethyl ether |

| Molar Ratio (Grignard:Formate) | 1:1–1.5:1 |

Acid-Catalyzed Deprotection and Cyclization

Dehydration and Deprotection

The hydroxylated intermediate is treated with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol or toluene to remove the tert-butoxycarbonyl (Boc) protecting group. This step simultaneously facilitates dehydration, forming 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (Step 3).

Enantioselective Reduction

Chiral resolution is achieved using ammonia borane complex and chiral acids (e.g., D-mandelic acid or R-chiral phosphonic acid) in toluene or MTBE. This asymmetric reduction step produces the R-enantiomer with enantiomeric excess (ee) exceeding 98% (Step 4).

Catalytic Conditions:

| Chiral Acid | ee (%) | Yield (%) |

|---|---|---|

| D-Mandelic acid | 98.4 | 95 |

| R-Chiral phosphonic acid | 97.8 | 93 |

Resolution-Racemization-Recycle (RRR) Process

Dynamic Kinetic Resolution

A recycle process combining resolution and racemization has been developed to enhance efficiency. The racemic mixture is resolved using D-malic acid in 95% ethanol, yielding (R)-2-(2,5-difluorophenyl)pyrrolidine with 98.4% ee. The undesired S-enantiomer is racemized using potassium hydroxide in dimethyl sulfoxide (DMSO), enabling reuse in subsequent cycles.

Process Efficiency

After three cycles, the overall yield reaches 61.7% with minimal loss of material. This method reduces waste and operational costs compared to traditional resolutions.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to optimize temperature control and mixing. For example, the Grignard reaction is conducted in a tubular reactor at −50°C, improving selectivity and reducing side reactions.

Purification Techniques

Final purification involves crystallization from HCl-saturated dioxane or methanol, yielding (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride with >99% purity.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations |

|---|---|---|

| Grignard/Reduction | High enantioselectivity | Multi-step synthesis |

| RRR Process | Cost-effective recycle | Requires racemization |

| Industrial Flow Systems | Scalability | High initial investment |

Chemical Reactions Analysis

Types of Reactions

®-2-(2,3-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces amines.

Scientific Research Applications

®-2-(2,3-Difluorophenyl)pyrrolidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2,3-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine Substitution Patterns

(R)-2-(2,5-Difluorophenyl)pyrrolidine

- Structural Difference : Fluorine atoms are positioned at the 2- and 5-positions of the phenyl ring instead of 2,3.

- This compound is used in the synthesis of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a TRK inhibitor .

- Biological Relevance : Demonstrates potent TRK inhibition but may differ in off-target effects due to fluorine positioning .

(R)-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine

- Structural Difference : Incorporates a chlorine atom at the 3-position and fluorine at 2,4-positions.

- However, the increased molecular weight (217.64 g/mol vs. ~196–210 g/mol for difluoro analogs) may reduce solubility .

(R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochloride

- Structural Difference : Replaces the difluorophenyl group with a trifluoromethylphenyl moiety.

- Impact : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce aromatic π-π stacking interactions. This compound has a higher similarity score (1.00) in structural databases but distinct pharmacological properties .

Stereochemical Variants

Pyridine-Pyrrolidine Hybrids

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Features a fluoropyridine ring instead of a difluorophenyl group.

- Impact : The pyridine ring introduces nitrogen-based hydrogen bonding capabilities, altering solubility and target specificity. This compound is used in kinase inhibitor research but lacks the TRK selectivity seen in 2,3-difluorophenyl analogs .

Pharmacological and Physicochemical Properties

Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| (2R)-2-(2,3-Difluorophenyl)pyrrolidine | ~196.2 | 2.1 | 0.5–1.0 (DMSO) |

| (R)-2-(2,5-Difluorophenyl)pyrrolidine | 196.2 | 2.3 | 0.3–0.8 (DMSO) |

| (R)-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine | 217.64 | 2.8 | <0.2 (DMSO) |

| (R)-2-(4-Trifluoromethylphenyl)pyrrolidine | 235.65 | 3.0 | 0.1–0.3 (DMSO) |

Data compiled from patent and supplier sources .

Biological Activity

(2R)-2-(2,3-Difluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances its lipophilicity and may affect its interaction with biological targets, potentially increasing its potency and selectivity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Protein Kinases : The compound has shown promise in inhibiting specific protein kinases involved in various signaling pathways. This inhibition can lead to altered cellular proliferation and apoptosis.

- Regulation of Apoptotic Pathways : Studies have demonstrated that derivatives of pyrrolidine compounds can modulate the expression of pro-apoptotic and anti-apoptotic genes in cancer cell lines such as HepG2. This regulation can enhance the induction of apoptosis in malignant cells .

Study 1: Effects on HepG2 Cells

A study investigating the effects of a related pyrrolidine derivative on HepG2 cells reported significant findings:

- Experimental Design : HepG2 cells were treated with varying concentrations (7.8 µM to 125 µM) of the compound for 24 to 72 hours.

- Results : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of 62.5 µM at 24 hours and 125 µM at 48 hours. Flow cytometry analysis indicated a substantial increase in apoptotic cells at higher concentrations .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 7.8 | 90 | 10 |

| 15.6 | 75 | 25 |

| 31.25 | 50 | 50 |

| 62.5 | 30 | 70 |

| 125 | 10 | 90 |

Study 2: Inhibitory Effects on Cancer Cell Lines

Another investigation focused on the inhibitory effects of this compound derivatives on various cancer cell lines:

- Findings : The compound demonstrated significant growth inhibition across multiple cancer types, suggesting broad-spectrum anticancer activity.

- Mechanism : The study highlighted the ability of the compound to induce apoptosis via mitochondrial pathways and regulate gene expression related to cell survival and death .

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (2R)-2-(2,3-Difluorophenyl)pyrrolidine?

A multi-step approach is often used, starting with (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride and 2,3-difluorobenzaldehyde. Key steps include:

- Aldol Condensation : Formation of the pyrrolidine backbone via nucleophilic addition.

- Chiral Resolution : Use of chiral auxiliaries or catalysts to retain the (R)-configuration.

- Purification : HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (5 μm) for high enantiomeric purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- LCMS Analysis : Confirm molecular weight (e.g., m/z 597 [M+H]+) and retention time (e.g., 1.52 minutes under SMD-TFA05 conditions) .

- HPLC : Monitor purity using gradients like MeCN/water (0.1% formic acid) .

- NMR Spectroscopy : Assign peaks to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

Q. What are the critical challenges in maintaining stereochemical fidelity during scale-up synthesis?

- Racemization Risk : Elevated temperatures or acidic/basic conditions may disrupt the (R)-configuration. Mitigation includes low-temperature reactions and chiral-phase catalysis .

- Byproduct Formation : Monitor intermediates via LCMS to detect undesired adducts (e.g., diastereomeric impurities) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate electron density distributions to assess binding affinity to targets (e.g., enzymes or receptors). The Colle-Salvetti correlation-energy formula can optimize molecular orbitals for docking simulations .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions, focusing on fluorine’s electronegativity and pyrrolidine’s conformational flexibility .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for fluorinated pyrrolidine analogs?

Q. How do researchers design in vivo studies to evaluate the therapeutic potential of this compound-based compounds?

- Animal Models : Use atherosclerosis or oncology models (e.g., ApoE−/− mice) to test efficacy, leveraging fluorinated compounds’ enhanced blood-brain barrier penetration .

- Dosage Optimization : Conduct pharmacokinetic studies with LCMS-based quantification of plasma/tissue concentrations .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.